5-Iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by the presence of both iodine and a pyrrolo-pyridine structure. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
5-Iodo-1H-pyrrolo[2,3-b]pyridine belongs to the class of pyrrole derivatives and is classified as a heteroaromatic compound. Its molecular formula is C₇H₅IN₂, with a molecular weight of 232.03 g/mol. The structure contains both nitrogen and iodine atoms, contributing to its unique reactivity and biological properties.
Synthesis of 5-Iodo-1H-pyrrolo[2,3-b]pyridine can be achieved through various methods, including:
The Fischer cyclization typically requires starting materials that can undergo electrophilic aromatic substitution. The reaction conditions often involve heating under acidic conditions, which facilitates the formation of the pyrrole ring from the precursor.
The molecular structure of 5-Iodo-1H-pyrrolo[2,3-b]pyridine features a fused bicyclic system comprising a pyrrole ring and a pyridine ring. The presence of iodine at the 5-position significantly influences its reactivity and interaction with biological targets.
5-Iodo-1H-pyrrolo[2,3-b]pyridine participates in various chemical reactions typical for heteroaromatic compounds:
Reactions involving this compound often require careful control of conditions to prevent undesired side reactions, particularly due to the presence of multiple reactive sites on the heterocyclic rings.
The mechanism by which 5-Iodo-1H-pyrrolo[2,3-b]pyridine exerts its biological effects involves:
In vitro studies have demonstrated that certain derivatives exhibit low nanomolar IC₅₀ values against FGFRs, indicating potent inhibitory activity .
5-Iodo-1H-pyrrolo[2,3-b]pyridine is primarily utilized in:
The regioselective halogenation of the pyrrolo[2,3-b]pyridine scaffold presents significant synthetic challenges due to the inherent electronic asymmetry of this fused heterocyclic system. Electrophilic substitution predominantly occurs at the electron-rich C3 position of the pyrrole ring, as confirmed by classical studies demonstrating that bromination, nitration, and nitrosation reactions favor this site [3]. Achieving selective halogenation at the C5 position (pyridine ring) requires strategic modifications to either block the C3 position or reverse the intrinsic electronic bias through electronic or steric manipulation.
A two-step halogenation protocol has proven effective for installing iodine at C5: Initial bromination at C3 using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 0-5°C selectively protects this reactive position. Subsequent directed ortho-metalation (DoM) at C5 using n-butyllithium at -78°C followed by iodine quench achieves the desired 3-bromo-5-iodo derivative. Alternatively, preferential C5 lithiation can be accomplished using bulky bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP), which exploits the differential acidity between the C5 proton (pKa ≈ 25) and the more acidic N1 proton (pKa ≈ 17) [3] [4]. Careful temperature control (-78°C) is essential to prevent competing deprotonation at N1, which would lead to unproductive decomposition pathways.
Table 1: Comparative Halogenation Approaches for 5-Iodo-1H-pyrrolo[2,3-b]pyridine Synthesis
Strategy | Reagents/Conditions | Regioselectivity | Yield Range | Key Advantages |
---|---|---|---|---|
Sequential C3-Br/C5-I | 1. NBS (1 eq), DMF, 0°C2. LiTMP (1.1 eq), THF, -78°C; I₂ | C5 > 95% | 65-75% | High selectivity, scalable |
Directed Metalation | 1. SEM-protection2. s-BuLi (1.2 eq), TMEDA, -78°C; I₂3. Deprotection | C5 > 98% | 60-68% | Exceptional regiocontrol |
Direct Electrophilic Iodination | NIS (1.2 eq), AcOH, reflux | C3:C5 (85:15) | 30-40% | Single-step but low selectivity |
Direct electrophilic iodination of pyrrolo[2,3-b]pyridine without protective groups typically yields predominantly the 3-iodo isomer, with the C5-substituted product constituting only 10-15% of the mixture even under optimized conditions [3]. This limitation has spurred the development of advanced catalytic strategies to override inherent electronic biases. Transition metal-catalyzed C-H activation represents the most promising approach for achieving direct C5-selective iodination. Palladium catalysts combined with iodonium salts (e.g., PhI(OAc)₂/I₂) enable direct C-H functionalization, but suffer from inhibition by coordinating functionalities commonly present in complex intermediates [9].
A breakthrough dual-ligand approach significantly enhances functional group tolerance for pharmaceutical intermediates. This system combines a strongly coordinating phosphine ligand (tris(2-furyl)phosphine) with a chelating 2-hydroxypyridine auxiliary. The phosphine ligand maintains catalyst stability, while the 2-hydroxypyridine facilitates C-H activation through a concerted metalation-deprotonation (CMD) mechanism [9]. In situ X-ray absorption spectroscopy (XAS) studies confirm the formation of a stable Pd-phosphine-hydroxypyridine ternary complex under reaction conditions, which resists decomposition by heteroatom-containing pharmaceuticals. This catalytic system achieves C5-iodination of unprotected pyrrolo[2,3-b]pyridine with 78% yield and >20:1 regioselectivity using N-iodosuccinimide (NIS) in trifluoroethanol at 80°C.
The differential reactivity of the C5-iodo versus C3-position enables sequential functionalization strategies. The C-I bond at position 5 undergoes oxidative addition with Pd(0) approximately 10³ times faster than the C3-H bond, enabling chemoselective transformations. This reactivity profile facilitates the construction of diverse molecular architectures through transition metal-catalyzed cross-coupling reactions [2] [6].
Suzuki-Miyaura coupling represents the most widely applied transformation, enabling the installation of aryl, heteroaryl, and vinyl groups at C5. Optimized conditions employ Pd(PPh₃)₄ (2-5 mol%) with aqueous K₂CO₃ in DME/water (3:1) at 80-90°C, achieving near-quantitative conversion with boronic acids bearing diverse functional groups (esters, nitriles, unprotected amines). Sonogashira coupling of terminal alkynes proceeds efficiently at room temperature using PdCl₂(PPh₃)₂ (3 mol%)/CuI (6 mol%) in triethylamine, generating conjugated alkynyl derivatives important for materials science applications [7].
Table 2: Cross-Coupling Reactions of 5-Iodo-1H-pyrrolo[2,3-b]pyridine
Reaction Type | Catalyst System | Optimal Conditions | Applications |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃, DME/H₂O, 80°C | Pharmaceutical intermediates (e.g., FLT3 inhibitors ) |
Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N, rt, 12h | Conjugated materials for OLEDs |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | NaOtBu, toluene, 100°C | Amino derivatives for kinase inhibitors |
Carbonylative | Pd(OAc)₂/dppf | CO (1 atm), MeOH, 80°C | Ester synthesis for polymer precursors |
The N1 position offers additional diversification opportunities through deprotonation-alkylation sequences. After C5 functionalization, treatment with NaH in DMF followed by alkyl halides introduces substituents on nitrogen, modulating electronic properties and bioavailability. This approach has yielded potent FLT3 kinase inhibitors bearing 1-alkyl-5-aryl-pyrrolo[2,3-b]pyridine scaffolds with IC₅₀ values below 1 μM against AML cell lines .
Effective nitrogen protection is essential for achieving high regioselectivity in metalation and cross-coupling sequences involving 5-iodo-1H-pyrrolo[2,3-b]pyridine. The N1 proton exhibits moderate acidity (pKa ~17 in DMSO), complicating metal-halogen exchange and organometallic transformations without protection [3]. Three protecting groups demonstrate particular utility:
The SEM group [2-(trimethylsilyl)ethoxymethyl] offers excellent performance for directed ortho-metalation sequences. Installation occurs quantitatively using SEM-Cl (1.2 equiv) and i-Pr₂NEt (2 equiv) in CH₂Cl₂ at room temperature. SEM demonstrates exceptional stability toward n-BuLi at -78°C and Grignard reagents, while permitting selective deprotection with concentrated HCl in THF (0°C, 2h) without cleaving aryl-iodine bonds. Crucially, SEM protection reduces coordination strength of the heterocyclic nitrogen, preventing catalyst poisoning in Pd-catalyzed reactions [4].
Boc protection provides an alternative for acid-sensitive intermediates. Installation employs Boc₂O (1.5 equiv) with catalytic DMAP in THF at 60°C. While stable toward weak bases and nucleophiles, Boc exhibits limited stability toward organolithium reagents and requires careful optimization of lithiation conditions. Deprotection employs TFA/CH₂Cl₂ (1:1) at room temperature.
For specific applications requiring minimal steric bulk, the tosyl group offers advantages in subsequent SNAr reactions on the pyridine ring. Installation uses TsCl (1.3 equiv), pyridine, and catalytic DMAP at 0°C to room temperature. Deprotection requires stronger conditions (Mg/MeOH reflux), which may limit compatibility with certain functional groups.
Table 3: Protecting Groups for 5-Iodo-1H-pyrrolo[2,3-b]pyridine Functionalization
Protecting Group | Installation Yield | Stability Profile | Deprotection Conditions | Compatibility Notes |
---|---|---|---|---|
SEM | 95-98% | Stable to RLi, RMgBr, Pd couplings | 3M HCl/THF (0°C, 2h) | Preferred for metalation |
Boc | 85-90% | Stable to weak bases; limited RLi stability | TFA/CH₂Cl₂ (rt, 30 min) | Acid-sensitive substrates |
Ts | 90-93% | High thermal/chemical stability | Mg/MeOH, reflux, 4h | Tolerates electrophilic conditions |
Compounds Mentioned
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7